磷酸丙酮

描述

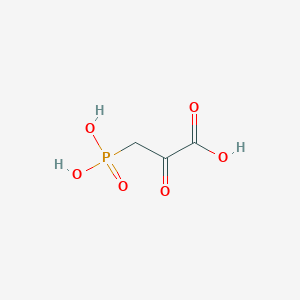

Phosphonopyruvate (PPA) is an organic compound that is a derivative of pyruvate, the 3-carbon molecule found in the Krebs cycle. It is a powerful inhibitor of the enzyme pyruvate kinase, which plays a critical role in glycolysis and the regulation of glucose metabolism. PPA has been extensively studied in recent years due to its potential applications in scientific research and as a therapeutic drug.

科学研究应用

Environmental Role in Phosphorus Cycling

Phosphonopyruvate plays a significant role in the global phosphorus cycle. It is a key intermediate in the formation of naturally occurring compounds containing the carbon-phosphorus bond. This bond is crucial for the development of ecosystems as phosphorus is a limiting nutrient in many environments .

Biochemical Pathways in Microbial Metabolism

In microbial metabolism, Phosphonopyruvate is involved in the decarboxylation process, where it is converted to phosphonoacetaldehyde by phosphonopyruvate decarboxylase. This reaction is vital for the synthesis of various phosphonates, which are important for microbial growth and function .

Agricultural Applications

Phosphonopyruvate’s role in the synthesis of phosphonates has agricultural implications. Phosphonates can act as biostimulants, enhancing plant growth and resistance to stressors. They can also serve as biopesticides, offering an eco-friendly alternative to traditional chemicals .

Medical Research: Antibacterial and Antifungal Properties

Phosphonates derived from Phosphonopyruvate have shown promising antibacterial and antifungal activities. This opens up potential applications in developing new classes of antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens .

Industrial Applications: Biodegradable Surfactants

The stability of the carbon-phosphorus bond in phosphonates makes them suitable for creating biodegradable surfactants. These surfactants can be used in various industrial processes, reducing environmental pollution compared to traditional non-biodegradable surfactants .

Analytical Chemistry: Biomarker Discovery

Phosphonopyruvate can be used as a biomarker in analytical chemistry to track microbial activity and the presence of specific bacteria in environmental samples. This is due to its unique presence in certain bacterial metabolic pathways .

Genetic Engineering: Gene Marker for Phosphonate Production

The gene responsible for the conversion of phosphoenolpyruvate to Phosphonopyruvate can be used as a molecular marker. This aids in identifying and engineering bacteria capable of producing phosphonates, which have various industrial and medical applications .

Photosynthesis Research: C4 Carbon Fixation Pathway

Phosphonopyruvate is involved in the C4 carbon fixation pathway of photosynthesis. Research into this pathway can lead to the development of crops with enhanced photosynthetic efficiency, which is crucial for meeting the food demands of a growing global population .

未来方向

作用机制

Target of Action

Phosphonopyruvate primarily targets the enzyme Pyruvate, phosphate dikinase . This enzyme is found in organisms such as Clostridium symbiosum .

Mode of Action

Phosphonopyruvate catalyzes the reversible phosphorylation of pyruvate and phosphate . In certain organisms like Entamoeba histolytica and Clostridium symbiosum, this compound functions in the direction of ATP synthesis .

Biochemical Pathways

Phosphonopyruvate is involved in a pathway where the key step is the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate . This pathway is crucial for the synthesis of virtually all biogenic carbon-phosphorus compounds . Additionally, phosphonopyruvate is involved in the biosynthesis of peptidoglycan, an important component of the cell wall .

Result of Action

The action of Phosphonopyruvate results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . Pyruvate kinase, which catalyzes the conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid, plays a key role in controlling the metabolic flux and ATP production .

Action Environment

Phosphonopyruvate is widely distributed amongst more primitive life forms including many marine invertebrates . It constitutes a significant component of the dissolved organic phosphorus reservoir in the oceans . The action, efficacy, and stability of Phosphonopyruvate can be influenced by various environmental factors, including the availability of inorganic phosphorus .

属性

IUPAC Name |

2-oxo-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDAVCOAOFSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331445 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonopyruvate | |

CAS RN |

5824-58-8 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phosphonopyruvic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)

![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)

![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)

![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)

![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)

![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)

![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)

![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)

![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)